
2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a methyl-substituted phenyl group. Compounds with imidazole rings are known for their biological activity and are often used in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Benzamide Group: The imidazole ring is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Introduction of the Methyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazole-2-carbonyl)-N-phenylbenzamide: Lacks the methyl group on the phenyl ring.
2-(1H-Imidazole-2-carbonyl)-N-(4-chlorophenyl)benzamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
2-(1H-Imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Propiedades
| 62367-01-5 | |
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
2-(1H-imidazole-2-carbonyl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C18H15N3O2/c1-12-6-8-13(9-7-12)21-18(23)15-5-3-2-4-14(15)16(22)17-19-10-11-20-17/h2-11H,1H3,(H,19,20)(H,21,23) |
Clave InChI |
VRCPAJIAGRVFMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


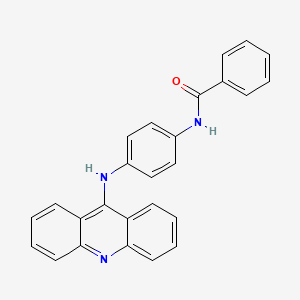

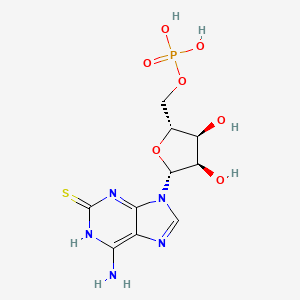
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
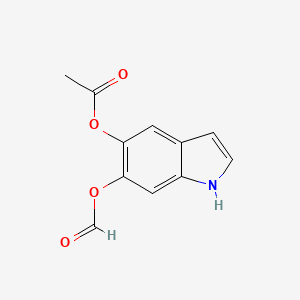
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)
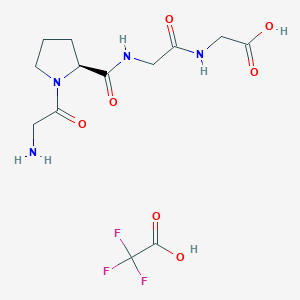
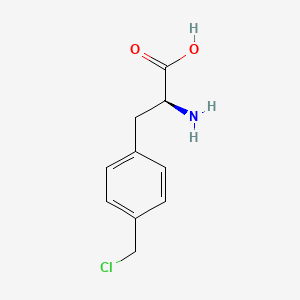
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
